2,8-Bis(9H-carbazol-9-yl)dibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNJSIZTIODFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Core Building Block for Advanced Organic Electronics

An In-Depth Technical Guide to 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene (DCzDBT)

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly referred to by its synonym DCzDBT (CAS Number: 913738-04-2), is a high-performance organic semiconductor material that has garnered significant attention in the field of materials science. Its molecular architecture, which features two electron-donating carbazole moieties attached to a central dibenzothiophene core, imparts a unique combination of thermal stability and desirable electronic properties.[1]

This guide serves as a technical resource for researchers and scientists, providing a comprehensive overview of DCzDBT. We will delve into its fundamental properties, synthesis, characterization, and its primary application as a host material in Organic Light-Emitting Diodes (OLEDs), particularly for high-efficiency phosphorescent devices.

Physicochemical Properties at a Glance

The intrinsic properties of DCzDBT make it a robust candidate for use in vacuum-deposited organic electronic devices. Its high melting point and thermal stability are critical for ensuring device longevity and operational reliability.

| Property | Value | Source(s) |

| CAS Number | 913738-04-2 | |

| Synonyms | DCzDBT, 2,8-Di(9-carbazolyl)dibenzothiophene | [2] |

| Molecular Formula | C₃₆H₂₂N₂S | [3] |

| Molar Mass | 514.65 g/mol | [3] |

| Appearance | White to light-colored crystalline powder | |

| Melting Point | 301 °C | [2][3] |

| Purity | Typically >98.0% (via HPLC) | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and o-xylene | [4] |

| Storage | Sealed in a dry, room-temperature environment |

Molecular Structure and Rationale

The efficacy of DCzDBT stems from its deliberate molecular design. The two carbazole units are well-known for their excellent hole-transporting capabilities and high triplet energy, while the central dibenzothiophene core provides rigidity and contributes to the material's high thermal stability.[1][5] This combination creates a "bipolar" host material, capable of transporting both holes and electrons, which leads to a more balanced charge injection and recombination zone within an OLED, thereby enhancing device efficiency.[6]

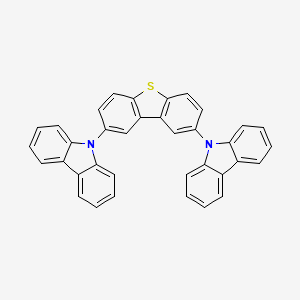

Caption: Molecular structure of this compound (DCzDBT).

Synthesis and Purification

The synthesis of DCzDBT is typically achieved through a copper- or palladium-catalyzed C-N cross-coupling reaction, most commonly the Ullmann condensation.[7][8][9] This reaction forms the crucial bond between the nitrogen atom of the carbazole and the carbon atoms of the dibenzothiophene core.

Rationale for Ullmann Condensation

The Ullmann reaction is a classic and reliable method for forming aryl-nitrogen bonds.[7] It is particularly well-suited for coupling electron-rich heterocycles like carbazole with aryl halides. Modern variations of this reaction often employ ligands that allow for milder reaction conditions and higher yields compared to the traditional high-temperature copper-bronze method.[8][10]

Detailed Synthesis Protocol

The following protocol is a representative example for the synthesis of DCzDBT.

Reactants:

-

2,8-Dibromodibenzothiophene

-

9H-Carbazole (2.2 equivalents)

-

Copper(I) Iodide (CuI) (catalyst)

-

A suitable ligand (e.g., 1,10-Phenanthroline)

-

A base (e.g., Potassium Carbonate, K₂CO₃)

-

A high-boiling point solvent (e.g., 1,2-Dichlorobenzene or o-Xylene)

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2,8-dibromodibenzothiophene, 9H-carbazole, potassium carbonate, CuI, and the ligand.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to reflux (typically 140-180 °C, depending on the solvent) and stir vigorously for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like dichloromethane and filter through a pad of celite to remove the inorganic salts and catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified. The primary method is column chromatography on silica gel. This is often followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or, for high-purity electronic grade material, temperature-gradient sublimation.

Caption: General workflow for the synthesis and purification of DCzDBT.

Application in Phosphorescent OLEDs (PhOLEDs)

DCzDBT is primarily employed as a host material in the emissive layer (EML) of PhOLEDs. In this role, its function is to accept electrical charges (holes and electrons), form excited states (excitons), and efficiently transfer this energy to a phosphorescent guest molecule (a dopant), which then emits light.

Mechanism of Action:

-

Charge Injection: Holes are injected from the anode and transported through the hole-transport layer (HTL), while electrons are injected from thecathode and transported through the electron-transport layer (ETL).

-

Charge Transport: The bipolar nature of DCzDBT allows it to accept both holes (via the carbazole units) and electrons into the emissive layer.

-

Exciton Formation: Holes and electrons recombine on the DCzDBT host molecules to form excitons.

-

Energy Transfer: The energy of the host excitons is transferred to the guest phosphorescent dopant molecules via Förster or Dexter transfer mechanisms. For this to be efficient, the triplet energy of the host must be higher than that of the guest.

-

Light Emission: The excited dopant molecules relax to their ground state, emitting light of a specific color.

Fabrication Protocol for a Solution-Processed OLED

While DCzDBT is suitable for vacuum thermal evaporation, a solution-processed approach is also feasible for certain device architectures.

Materials:

-

ITO-coated glass substrate

-

PEDOT:PSS solution (for HTL)

-

DCzDBT and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) dissolved in a solvent like chlorobenzene

-

Electron Transport Layer material (e.g., TPBi)

-

Lithium Fluoride (LiF) and Aluminum (Al) for the cathode

Step-by-Step Procedure:

-

Substrate Cleaning: Clean the ITO substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry it in an oven and treat with UV-Ozone.

-

HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.

-

Emissive Layer Deposition: In a nitrogen-filled glovebox, spin-coat the solution containing DCzDBT and the phosphorescent dopant onto the HTL. Anneal to remove the solvent.

-

ETL & Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit the ETL, followed by a thin layer of LiF, and finally a thicker layer of Al to form the cathode.

-

Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

Caption: A typical multilayer OLED device architecture utilizing DCzDBT as a host material.

References

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Zhao, X., She, Y., Fang, K., & Li, G. (2019). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry. [Link]

-

Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. [Link]

-

Banwell, M. G., et al. (2004). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. The Journal of Organic Chemistry. [Link]

-

Ashton, B. W., & Suschitzky, H. (1957). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed). [Link]

-

This compound>98.0%(HPLC)(N)1g. SciSupplies. [Link]

-

An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+. Wiley-VCH. [Link]

-

Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture. PubMed Central. [Link]

-

Photoredox-active Cr(0) luminophores featuring photophysical properties competitive with Ru(II) and Os(II) complexes. National Institutes of Health. [Link]

-

Synthesis, structure and photophysical properties of [UO2X2(O PPh3)2] (X = Cl, Br, I). Dalton Transactions. [Link]

-

Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PubMed Central. [Link]

-

2,7-bis(9,9-diethylfluoren-2-yl)-9-(2-ethylhexyl)carbazole as organic host material for OLED. ResearchGate. [Link]

-

Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives. Chinese Journal of Luminescence. [Link]

-

2,5-Bis(9H-carbazol-9-yl)thiophene. PubMed Central. [Link]

-

Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic. UPCommons. [Link]

-

4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[2][10]oxadiazolo[3,4-d]pyridazine. MDPI. [Link]

-

Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]

- CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs.

-

Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound>98.0%(HPLC)(N)1g [scisupplies.eu]

- 4. 2,5-Bis(9H-carbazol-9-yl)thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cjl.lightpublishing.cn [cjl.lightpublishing.cn]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling DCzDBT, a Key Player in Advanced Organic Electronics

An In-depth Technical Guide to the Structure and Synthesis of DCzDBT

In the rapidly advancing field of organic electronics, the design and synthesis of high-performance materials are paramount. Among these, 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene , commonly known as DCzDBT or mCBT, has emerged as a critical bipolar host material.[1] Its unique molecular architecture, consisting of an electron-accepting dibenzothiophene core flanked by electron-donating carbazole units, imparts a wide bandgap and excellent bipolar charge transport properties. These characteristics make DCzDBT particularly effective in the fabrication of highly efficient blue Thermally Activated Delayed Fluorescent (TADF) devices, where it contributes to achieving outstanding external quantum efficiencies (EQE).[1] Furthermore, its high triplet energy and robust thermal stability have led to its use as a hole-blocking layer (HBL) material, significantly enhancing the operational lifetimes of Organic Light-Emitting Diodes (OLEDs).[1]

This guide provides a detailed exploration of the chemical structure of DCzDBT and a comprehensive overview of its synthesis, with a focus on the underlying chemical principles and practical laboratory protocols for its preparation.

Part 1: The Molecular Architecture of DCzDBT

The functionality of DCzDBT is intrinsically linked to its molecular structure. The molecule is built upon a central, rigid dibenzo[b,d]thiophene (DBT) unit. DBT is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[2] This core acts as a moderate electron acceptor. The key to DCzDBT's bipolar nature lies in the substitution pattern: two electron-donating 9H-carbazole moieties are attached to the 2 and 8 positions of the dibenzothiophene core via carbon-nitrogen bonds. This specific arrangement effectively separates the highest occupied molecular orbital (HOMO), which is localized on the carbazole units, from the lowest unoccupied molecular orbital (LUMO), which resides on the dibenzothiophene core. This spatial separation is fundamental to its function in TADF devices.

Caption: A diagram illustrating the core components of the DCzDBT molecule.

Core Physicochemical Properties

The electronic and thermal properties of DCzDBT are crucial for its application in OLEDs. A summary of these key parameters is provided below.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₂₂N₂S | [1] |

| Molecular Weight | 514.64 g/mol | [1] |

| HOMO Level | -5.71 eV | [1] |

| LUMO Level | -2.19 eV | [1] |

| Absorption (λₘₐₓ) | 293 nm (in DCM) | [1] |

| Fluorescence (λₑₘ) | 385 nm (in DCM) | [1] |

| Thermal Stability (TGA) | >350 °C (0.5% weight loss) | [1] |

Part 2: Synthesis of DCzDBT - A Tale of Two Couplings

The synthesis of DCzDBT hinges on the formation of two aryl C-N bonds, linking the nitrogen atoms of the carbazole units to the carbon backbone of the dibenzothiophene core. The two most prominent and effective methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Comparative Analysis of Synthetic Routes

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is the modern workhorse for C-N bond formation.[3] Its primary advantage lies in its high efficiency, excellent functional group tolerance, and relatively mild reaction conditions.[4] The reaction's versatility is greatly enhanced by a wide array of specialized biaryl phosphine ligands that have been developed to couple virtually any amine with an aryl halide.[3] For materials like DCzDBT, which require high purity, the clean and high-yielding nature of this reaction is a significant asset.

-

Ullmann Condensation : As the classical method for aryl amine synthesis, the Ullmann reaction utilizes a copper catalyst.[5] Traditionally, this reaction required harsh conditions, including high temperatures (often over 200 °C) and polar solvents.[5][6] While effective, these conditions can limit its applicability for complex molecules with sensitive functional groups. However, significant advancements, such as the development of ligand-accelerated catalysis (e.g., using 1,10-phenanthroline), have allowed for milder reaction conditions and improved yields, making it a viable, albeit sometimes less favored, alternative to palladium-catalyzed methods.[7]

For the synthesis of electronic-grade materials where purity and yield are paramount, the Buchwald-Hartwig amination is generally the preferred methodology due to its superior control and milder conditions.

Caption: A flowchart comparing the Buchwald-Hartwig and Ullmann synthesis routes.

Part 3: Experimental Protocol for Buchwald-Hartwig Synthesis of DCzDBT

This section provides a representative, field-proven protocol for the synthesis of DCzDBT via a double Buchwald-Hartwig amination. The causality for each choice of reagent and condition is explained to provide a self-validating framework.

Materials and Reagents

-

Reactants :

-

2,8-Dibromodibenzo[b,d]thiophene (1.0 eq)

-

9H-Carbazole (2.2-2.5 eq)

-

-

Catalyst System :

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (4-8 mol%)

-

-

Base : Sodium tert-butoxide [NaOtBu] (3.0-4.0 eq)

-

Solvent : Anhydrous Toluene

Rationale for Reagent Selection

-

Excess Carbazole : Using a slight excess of the amine component (carbazole) ensures the complete consumption of the more valuable dibromo-DBT precursor, driving the reaction to completion.

-

Pd₂(dba)₃/XPhos Catalyst : This is a highly active and versatile catalyst system. Pd₂(dba)₃ serves as a stable Pd(0) source. The bulky, electron-rich XPhos ligand is critical; it promotes the oxidative addition of the aryl bromide and, most importantly, facilitates the rate-limiting reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.[8]

-

Sodium tert-butoxide (NaOtBu) : A strong, non-nucleophilic base is required to deprotonate the carbazole, forming the active amine anion for the coupling reaction. NaOtBu is highly effective in anhydrous organic solvents.[8]

-

Anhydrous Toluene : The reaction is sensitive to water and oxygen. Using a dry, deoxygenated solvent like toluene under an inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Synthesis Procedure

-

Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,8-dibromodibenzo[b,d]thiophene, 9H-carbazole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

-

Expert Insight: The order of addition of solids is generally not critical, but it is good practice to add the base last before sealing the vessel.

-

-

Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[9]

-

Solvent Addition : Add anhydrous toluene via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.

-

Heating and Reaction Monitoring :

-

Conventional Heating : Immerse the flask in a preheated oil bath at 110-120 °C and stir vigorously for 12-24 hours.[8]

-

Microwave-Assisted Synthesis : For accelerated synthesis, the reaction can be performed in a sealed microwave vessel. Heating to 120-150 °C for 10-30 minutes is often sufficient to achieve high conversion.[8]

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture.

-

-

Work-up and Extraction :

-

After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification :

-

The crude product is typically a solid. It must be purified to achieve the high purity required for electronic applications.

-

Column Chromatography : Purify the crude solid using silica gel column chromatography. A solvent system such as a hexane/DCM gradient is often effective at separating the product from unreacted starting materials and catalyst residues.

-

Sublimation : For ultimate purity (>99.9%), the material obtained after chromatography should be further purified by temperature-gradient sublimation under high vacuum. This is the standard final purification step for organic electronic materials.

-

Conclusion

DCzDBT stands as a testament to the power of rational molecular design in materials science. Its structure, which marries an electron-accepting dibenzothiophene core with electron-donating carbazole units, provides the ideal electronic properties for a high-performance bipolar host material. The synthesis of DCzDBT is most efficiently achieved through modern organometallic cross-coupling reactions, with the Buchwald-Hartwig amination offering a reliable, high-yielding, and scalable route. The detailed understanding of its structure and the mastery of its synthesis are fundamental for researchers and scientists aiming to push the boundaries of organic electronics and develop the next generation of OLEDs and other optoelectronic devices.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Kirlikovali, K. O., Cho, E., Downard, T. J., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information. Retrieved from [Link]

-

Al-Raqa, S. Y., Al-Awadi, F. M., El-Shishtawy, R. M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(13), 5089. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023). Dibenzothiophene. In Wikipedia. Retrieved from [Link]

-

Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Photophysical Properties of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene (DCzDBT)

Foreword: Unveiling the Potential of a Promising Organic Semiconductor

To the esteemed researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive exploration into the photophysical characteristics of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, a molecule of significant interest in the realm of organic electronics. Herein, we delve into the core attributes of this compound, dissecting its electronic behavior and luminescent properties. This document is structured to provide not only a repository of factual data but also a foundational understanding of the experimental methodologies and theoretical underpinnings that govern its performance. Our objective is to equip you with the critical knowledge to harness the full potential of this and similar donor-acceptor-donor architectures in your research and development endeavors.

Molecular Architecture and Synthesis: A Foundation of Function

This compound (DCzDBT) is a symmetrical donor-acceptor-donor (D-A-D) type molecule.[1] This architecture is pivotal to its electronic properties. The carbazole moieties act as potent electron-donating groups, while the dibenzothiophene core serves as an electron-acceptor. This strategic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a cornerstone of its photophysical behavior.

The synthesis of DCzDBT is typically achieved through a palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming carbon-nitrogen bonds. A representative synthetic pathway is outlined below.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of DCzDBT

This protocol describes a general procedure for the synthesis of DCzDBT via a Buchwald-Hartwig amination reaction.

Materials:

-

2,8-Dibromodibenzothiophene

-

9H-Carbazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,8-dibromodibenzothiophene (1 equivalent), 9H-carbazole (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the mixture to reflux (typically around 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Causality in Synthesis: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is crucial for the efficient formation of the C-N bond between the sterically hindered carbazole and dibenzothiophene moieties. The strong base, sodium tert-butoxide, is necessary to deprotonate the carbazole nitrogen, activating it for nucleophilic attack. Anhydrous and inert conditions are paramount to prevent catalyst deactivation and unwanted side reactions.

Electronic and Photophysical Properties: A Spectroscopic Deep Dive

The electronic properties of DCzDBT are dictated by the interplay between the carbazole donors and the dibenzothiophene acceptor. This D-A-D structure leads to distinct absorption and emission characteristics.

Absorption and Emission Spectra

The steady-state absorption and emission spectra of DCzDBT in a dimethyl sulfoxide (DMSO) solution are presented below.[1] The absorption spectrum is characterized by intense bands in the ultraviolet region, corresponding to π-π* transitions within the carbazole and dibenzothiophene units. The emission spectrum shows a distinct fluorescence peak in the near-UV to blue region of the electromagnetic spectrum.

| Parameter | Wavelength (nm) |

| Absorption Maximum (λ_abs) | ~300 |

| Emission Maximum (λ_em) | ~380 |

Data obtained from spectra in DMSO solution.[1]

Excited State Dynamics: Unraveling the Pathways of Energy Dissipation

Upon photoexcitation, the DCzDBT molecule transitions to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via several pathways, including radiative decay (fluorescence) and non-radiative decay. A key process in molecules of this nature is intersystem crossing (ISC) to the triplet state (T₁).

Transient absorption spectroscopy studies have provided valuable insights into the excited-state dynamics of DCzDBT.[1][2][3]

| Parameter | Value |

| Intersystem Crossing (ISC) Lifetime | ~1.1 ns |

| Triplet State Lifetime | ~6.4 µs |

Data obtained in DMSO solution.[1]

The relatively fast ISC lifetime suggests an efficient population of the triplet state from the initially excited singlet state.[1][2][3] The long triplet state lifetime is a significant characteristic, indicating that the triplet excitons are relatively stable.[1][2][3]

Triplet Energy Level

DCzDBT possesses a high triplet energy level, which makes it a promising candidate as a host material in organic light-emitting diodes (OLEDs), particularly for blue phosphorescent emitters.[1] While a precise experimental value for the triplet energy is not widely reported, its high value is inferred from its successful application as a host for blue emitters. The determination of the triplet energy is a critical step in characterizing this material for OLED applications.

Photoluminescence Quantum Yield (PLQY)

Experimental Methodologies for Photophysical Characterization

To ensure the scientific integrity of the data presented and to provide a framework for further investigation, this section details the experimental protocols for key photophysical measurements.

Diagram of Photophysical Characterization Workflow

Caption: Workflow for the photophysical characterization of DCzDBT.

Protocol 1: Steady-State Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission maxima of DCzDBT.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a dilute solution of DCzDBT in a spectroscopic grade solvent (e.g., DMSO, toluene, or dichloromethane) with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Record the absorption spectrum using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Using the fluorometer, excite the sample at its absorption maximum.

-

Record the photoluminescence spectrum, scanning a wavelength range that covers the expected emission.

-

Record the emission spectrum of the pure solvent under the same conditions to be used as a blank for background subtraction.

Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)

Objective: To determine the photoluminescence quantum yield of DCzDBT relative to a known standard.

Instrumentation:

-

Fluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Select a suitable quantum yield standard with an emission range that overlaps with that of DCzDBT (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Prepare a series of dilute solutions of both the DCzDBT sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated photoluminescence intensity for each solution, ensuring identical excitation and emission slit widths and other instrument parameters.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the PLQY of the sample using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol 3: Transient Photoluminescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of DCzDBT.

Instrumentation:

-

Pulsed laser source (picosecond or femtosecond)

-

Time-Correlated Single Photon Counting (TCSPC) system

Procedure:

-

Prepare a dilute solution of DCzDBT.

-

Excite the sample with the pulsed laser at a wavelength corresponding to its absorption maximum.

-

Collect the fluorescence emission at the emission maximum using a fast photodetector.

-

The TCSPC electronics measure the time delay between the laser pulse and the detection of the emitted photon.

-

Accumulate a histogram of these time delays, which represents the fluorescence decay profile.

-

Fit the decay curve with an exponential function to extract the fluorescence lifetime (τ).

Protocol 4: Determination of Triplet Energy

Objective: To experimentally determine the triplet energy (E_T) of DCzDBT.

Instrumentation:

-

Fluorometer with phosphorescence measurement capabilities

Procedure:

-

Dissolve DCzDBT in a solvent that forms a rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran).

-

Cool the sample to 77 K using a liquid nitrogen cryostat.

-

Excite the sample at its absorption maximum.

-

Measure the phosphorescence spectrum by introducing a delay between the excitation and detection to eliminate the short-lived fluorescence.

-

The highest energy (shortest wavelength) peak in the phosphorescence spectrum corresponds to the 0-0 transition from the T₁ state to the S₀ state. This energy is taken as the triplet energy (E_T).

Applications and Future Outlook

The unique photophysical properties of this compound position it as a highly versatile material in the field of organic electronics.

-

Host Material for OLEDs: Its high triplet energy makes it an excellent host material for blue, green, and red phosphorescent and TADF emitters in OLEDs, facilitating efficient energy transfer and preventing back-energy transfer from the dopant to the host.

-

Thermally Activated Delayed Fluorescence (TADF): While not exhibiting strong intrinsic TADF, its D-A-D structure serves as a blueprint for the design of novel TADF emitters.

-

Organic Photovoltaics (OPVs): The donor and acceptor components make it a potential building block for organic solar cell materials.

The continued exploration of DCzDBT and its derivatives is expected to yield further advancements in the efficiency, stability, and color purity of organic electronic devices. Future research should focus on a definitive determination of its photoluminescence quantum yield and a precise measurement of its triplet energy to fully unlock its potential.

References

-

Guan, T., Yang, Y., Liu, Y., Jiang, Z., Qin, C., & Liu, Y. (2025). Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. Optics Express, 33(20), 42292-42303. [Link]

-

Guan, T., Yang, Y., Liu, Y., Jiang, Z., Qin, C., & Liu, Y. (2025). Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. PubMed.[Link]

-

Guan, T., Yang, Y., Liu, Y., Jiang, Z., Qin, C., & Liu, Y. (2025). Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. ResearchGate.[Link]

-

ACS Publications. (2024). Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. ACS Applied Materials & Interfaces.[Link]

-

ResearchGate. (n.d.). Design principles of carbazole/dibenzothiophene derivatives as host material in modern efficient organic light-emitting diodes. ResearchGate.[Link]

-

Andor. (n.d.). Determination of Triplet Energies and Decay Times of Light-emitting Layers. Andor.[Link]

-

Quora. (2019). How do you estimate the singlet and triplet energies of organic molecules experimentally? Quora.[Link]

Sources

Spectroscopic Analysis of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene: A Technical Guide for Advanced Optoelectronic Materials

Introduction: The Emergence of a Key Player in Organic Electronics

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, commonly referred to as DCzDBT, has carved a significant niche in the field of organic electronics, particularly as a high-performance host material for Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs).[1] Its molecular architecture, featuring two electron-donating carbazole (Cz) moieties attached to the 2 and 8 positions of an electron-accepting dibenzothiophene (DBT) core, establishes a donor-acceptor-donor (D-A-D) framework.[1][2] This design is instrumental in achieving a high triplet energy level, a crucial prerequisite for hosting blue TADF emitters and minimizing efficiency roll-off at high brightness.[1]

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for characterizing DCzDBT. It is intended for researchers and professionals in materials science and drug development, offering not just procedural outlines but also the underlying scientific rationale for these analytical choices. By understanding the intricate photophysical and electrochemical properties of DCzDBT, researchers can unlock its full potential in the next generation of optoelectronic devices.

Molecular Structure and Core Properties

A foundational understanding of DCzDBT begins with its molecular structure and fundamental properties.

| Property | Value | Source |

| Chemical Formula | C₃₆H₂₂N₂S | [3] |

| Molecular Weight | 514.64 g/mol | [3] |

| CAS Number | 913738-04-2 | [3] |

| Appearance | White to orange/green powder/crystal | [4] |

| Melting Point | 301 °C | [5] |

digraph "DCzDBT_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for the molecule mol [label="", shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13740263&t=l", labelloc=b, label="this compound (DCzDBT)"]; }

Caption: Molecular structure of this compound.

Photophysical Characterization: Unveiling the Luminescent Properties

The interaction of DCzDBT with light is fundamental to its function in OLEDs. A thorough photophysical analysis is therefore paramount.

UV-Visible Absorption and Photoluminescence Spectroscopy

UV-Vis absorption and photoluminescence (PL) spectroscopy are the initial and most critical steps in characterizing any potential optoelectronic material. They reveal the electronic transitions and the emissive properties of the molecule.

Expertise & Experience: The "Why" Behind the Method

The choice of solvent for these measurements is not arbitrary. As a D-A-D type molecule, DCzDBT's excited states can have a degree of charge-transfer (CT) character, making them sensitive to solvent polarity. By conducting measurements in solvents of varying polarity, one can probe the nature of the excited states. For instance, a significant red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity would indicate a more pronounced CT character in the lowest singlet excited state (S₁).

Initial characterization of DCzDBT has been reported in solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (CH₂Cl₂).[1][3]

Reported Spectroscopic Data:

| Parameter | Value (in DMSO) | Value (in CH₂Cl₂) |

| Absorption Maximum (λ_abs) | 340 nm | 293 nm |

| Emission Maximum (λ_em) | 400 nm | 385 nm |

Data sourced from Optica Publishing Group and Shine Materials Technology Co.,Ltd.[1][3]

The observed differences in absorption and emission maxima between the two solvents highlight the influence of the molecular environment on the electronic properties of DCzDBT.

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of DCzDBT in spectroscopic grade solvents (e.g., DMSO, CH₂Cl₂, toluene, cyclohexane) in quartz cuvettes. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation and inner filter effects.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.

-

Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm). The wavelength of maximum absorption (λ_abs) corresponds to the S₀ → S₁ transition.

-

Emission Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum. The wavelength of maximum emission (λ_em) is a key characteristic of the material's fluorescence.

-

Data Analysis: Analyze the spectral data to determine the absorption and emission maxima. The Stokes shift, the difference in energy between the absorption and emission maxima, provides insight into the geometric relaxation of the molecule in the excited state.

Photoluminescence Quantum Yield (PLQY)

The PLQY (Φ_PL) is a critical metric that quantifies the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. For a host material in an OLED, a high PLQY is desirable, although not as critical as for the emitter itself.

Trustworthiness: A Self-Validating System

The absolute method using an integrating sphere is the gold standard for PLQY measurements of thin films and powders, as it captures emitted photons in all directions, mitigating issues of anisotropic emission.[6][7] The protocol involves two measurements: one of the empty sphere (or with a blank substrate) and one with the sample inside. The difference in the integrated intensity of the excitation source corresponds to the number of absorbed photons, while the integrated intensity of the sample's emission spectrum gives the number of emitted photons.

Experimental Protocol: Absolute PLQY Measurement

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

-

Blank Measurement: Place a blank substrate (identical to the one used for the sample film) in the integrating sphere and measure the spectrum of the excitation light source.

-

Sample Measurement: Place the DCzDBT sample (as a thin film or powder) in the integrating sphere and irradiate with the same excitation source. Record the spectrum, which will show a reduced excitation peak and the photoluminescence emission of the sample.

-

Calculation: The PLQY is calculated as the ratio of the integrated area of the emission spectrum to the integrated area of the absorbed light (the difference between the excitation peak in the blank and sample measurements).

Transient Photoluminescence and Excited-State Dynamics

To understand the mechanisms of light emission, especially in the context of TADF, it is crucial to study the lifetime of the excited states. Transient photoluminescence spectroscopy provides this information.

Expertise & Experience: Probing the Triplet State

For a TADF material, the emission decay will typically have two components: a fast decay from prompt fluorescence (nanosecond timescale) and a slower decay from delayed fluorescence (microsecond to millisecond timescale). The delayed component arises from the up-conversion of triplet excitons to the singlet state via reverse intersystem crossing (RISC).

A detailed study on DCzDBT using transient absorption spectroscopy has provided invaluable insights into its excited-state dynamics.[1] This study revealed an intersystem crossing (ISC) lifetime of approximately 1 ns, indicating the rate at which singlet excitons are converted to triplet excitons.[1] Furthermore, a long triplet-triplet absorption signal lifetime of 6.4 µs was observed, which is indicative of a stable triplet state population that can contribute to delayed fluorescence.[1]

Experimental Protocol: Time-Resolved Photoluminescence Spectroscopy

-

Instrumentation: A time-correlated single photon counting (TCSPC) system for nanosecond-scale lifetimes or a streak camera/gated iCCD for faster processes. For longer-lived delayed fluorescence, a pulsed laser and a fast photodetector with an oscilloscope are used.

-

Sample Preparation: Samples can be in solution or as thin films. For TADF measurements, it is often necessary to deoxygenate the sample, as oxygen is an efficient quencher of triplet states.

-

Measurement: The sample is excited with a short pulse of light, and the decay of the subsequent emission is recorded over time.

-

Data Analysis: The decay curve is fitted with one or more exponential decay functions to extract the lifetimes of the prompt and delayed fluorescence components. Temperature-dependent measurements can be performed to confirm the thermally activated nature of the delayed fluorescence.

Electrochemical Characterization: Mapping the Energy Levels

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the injection and transport of charge carriers (holes and electrons) in an OLED. Cyclic voltammetry (CV) is the standard electrochemical technique used to determine these values.

Expertise & Experience: The Rationale Behind CV

In a CV experiment, the potential applied to a solution of the molecule is swept, and the resulting current is measured. The potential at which the molecule is oxidized corresponds to the removal of an electron from its HOMO, while the reduction potential corresponds to the addition of an electron to its LUMO. By referencing these potentials to a known standard, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the absolute energy levels can be estimated.

While specific CV data for DCzDBT is not available in the primary literature reviewed, for similar carbazole-based host materials, the HOMO level is typically in the range of -5.6 to -6.0 eV, and the LUMO level is around -2.0 to -2.5 eV. This results in a large energy gap, which is characteristic of materials designed for blue OLEDs.

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode cell setup is used. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: A solution of DCzDBT is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon.

-

Measurement: The potential is scanned from a starting value to a final value and then back again. The scan rate is typically between 20 and 100 mV/s.

-

Calibration: After measuring the voltammogram of the sample, a small amount of ferrocene is added to the solution, and another CV is recorded. The half-wave potential of the Fc/Fc⁺ couple is used as an internal reference.

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

The Role of DCzDBT in Thermally Activated Delayed Fluorescence

The spectroscopic properties of DCzDBT make it an excellent host material for TADF emitters. Its high triplet energy ensures that it does not quench the triplet excitons of the guest emitter, allowing for efficient RISC to occur on the guest molecule.

Caption: Jablonski diagram illustrating the TADF mechanism.

Caption: Experimental workflow for the comprehensive spectroscopic analysis of DCzDBT.

Conclusion

This compound is a material of significant interest for advanced optoelectronic applications. Its spectroscopic profile, characterized by strong UV absorption, blue fluorescence, and favorable excited-state dynamics for hosting TADF emitters, underpins its high performance in OLED devices. This guide has detailed the essential spectroscopic techniques for a thorough characterization of DCzDBT, providing both the procedural framework and the scientific rationale. A complete analysis, encompassing steady-state and time-resolved photoluminescence, as well as electrochemical measurements, is crucial for elucidating the structure-property relationships that govern its performance and for guiding the design of future generations of optoelectronic materials.

References

-

Guan, T., et al. (2025). Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. Optica Publishing Group. [Link]

- Ju, J. H., et al. (2016). High-performing Bipolar Host Materials for Blue Thermally Activated Delayed Fluorescent Devices with Excellent External Quantum Efficiencies.

-

Shine Materials Technology Co., Ltd. (n.d.). DCzDBT. Retrieved from [Link]

-

SciSupplies. (n.d.). This compound>98.0%(HPLC)(N)1g. Retrieved from [Link]

-

HORIBA. (n.d.). Recording Fluorescence Quantum Yields. Retrieved from [Link]

Sources

- 1. OPG [opg.optica.org]

- 2. researchgate.net [researchgate.net]

- 3. shinematerials.com [shinematerials.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 913738-04-2 [sigmaaldrich.com]

- 7. Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triplet State in Dibenzothiophene Architectures: A Technical Guide to Understanding and Harnessing its Photophysical Dynamics

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Dibenzothiophene (DBT) and its derivatives represent a cornerstone in the development of advanced organic materials, with applications spanning organic light-emitting diodes (OLEDs), photocatalysis, and photosensitizers in photodynamic therapy.[1][2] The unique photophysical properties of these sulfur-containing polycyclic aromatic heterocycles are intrinsically linked to the efficient population and long lifetime of their triplet excited states.[3][4] This in-depth technical guide provides a comprehensive exploration of triplet state evolution in dibenzothiophene derivatives. We will delve into the fundamental mechanisms governing intersystem crossing, the sophisticated experimental techniques used to probe these ultrafast processes, and the structural modifications that can be employed to tune triplet state dynamics for specific applications. This guide is intended to serve as a valuable resource for researchers and professionals seeking to understand and manipulate the triplet state of these versatile molecules.

Introduction: The Significance of the Triplet State in Molecular Photophysics

In the realm of molecular photophysics, the triplet excited state (T₁) holds a position of paramount importance. Unlike the short-lived singlet excited state (S₁), the triplet state is characterized by a longer lifetime due to the spin-forbidden nature of its decay back to the singlet ground state (S₀).[5] This extended lifetime allows triplet excitons to participate in a variety of physical and chemical processes, including phosphorescence, energy transfer, and the generation of reactive oxygen species.

The formation of the triplet state from the initially photoexcited singlet state occurs through a process known as intersystem crossing (ISC).[6] This spin-forbidden transition is a key determinant of a molecule's photophysical behavior. In many organic molecules, ISC is an inefficient process. However, certain structural features can significantly enhance the rate of ISC, leading to high triplet quantum yields.

Dibenzothiophene and its derivatives have emerged as a class of molecules that exhibit remarkably efficient intersystem crossing, making them ideal candidates for applications that rely on triplet state photochemistry.[1][7] The presence of the sulfur atom, a relatively heavy atom, within the aromatic framework plays a crucial role in promoting spin-orbit coupling, which is a primary driver of efficient ISC.[8]

The Unique Photophysical Landscape of Dibenzothiophene Derivatives

Dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, and its derivatives possess a unique combination of electronic and structural properties that favor the population of the triplet state. Upon photoexcitation, typically in the UVA and UVB regions, these molecules are promoted to an excited singlet state (S₁).[1] From this state, they can relax through several pathways: fluorescence (radiative decay to S₀), internal conversion (non-radiative decay to S₀), or intersystem crossing to the triplet manifold (T₁).

Studies have shown that for many dibenzothiophene derivatives, the dominant relaxation pathway from the S₁ state is intersystem crossing.[1][7] This results in exceptionally high triplet quantum yields, often approaching 98%.[1][7] Concurrently, the fluorescence quantum yields are typically low, in the range of 1.2 to 1.6%.[1][7] This stark partitioning between the two decay pathways underscores the inherent efficiency of ISC in these systems.

The triplet states of dibenzothiophene derivatives are characterized by lifetimes that can range from microseconds to milliseconds, providing ample time for subsequent chemical or physical processes to occur.[3][4] The energy of the triplet state is another critical parameter that can be tuned through chemical modification of the dibenzothiophene core.

The Role of the Sulfur Heteroatom: An Intrinsic Heavy-Atom Effect

The presence of the sulfur atom in the dibenzothiophene core is fundamental to its photophysical behavior. Sulfur, being a second-row element, possesses a higher atomic number than carbon or oxygen, leading to a more pronounced "heavy-atom effect."[9] This effect enhances spin-orbit coupling, the interaction between the electron's spin angular momentum and its orbital angular momentum.[6] Increased spin-orbit coupling facilitates the spin-flip required for the S₁ → T₁ transition, thereby accelerating the rate of intersystem crossing.[8]

This intrinsic heavy-atom effect is a key reason why dibenzothiophene derivatives are such efficient triplet sensitizers, even without the incorporation of traditional heavy atoms like bromine or iodine.[5]

Probing the Triplet State: Experimental Methodologies

The evolution of the triplet state in dibenzothiophene derivatives occurs on ultrafast timescales, from picoseconds to nanoseconds.[3][7] To capture these fleeting events, sophisticated spectroscopic techniques are required.

Femtosecond Transient Absorption (TA) Spectroscopy: A Window into Ultrafast Dynamics

Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique that allows for the real-time observation of excited state dynamics.[3] In a typical TA experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the change in absorption of the sample. By varying the delay between the pump and probe pulses, a time-resolved absorption spectrum is constructed, revealing the formation and decay of transient species, including excited singlet and triplet states.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy of Dibenzothiophene Derivatives

-

Sample Preparation:

-

Dissolve the dibenzothiophene derivative in a suitable solvent (e.g., acetonitrile, cyclohexane, or dimethyl sulfoxide) to a concentration that yields an absorbance of approximately 0.3-0.5 at the excitation wavelength in a 2 mm path length cuvette.[1]

-

Ensure the solution is homogenous by using a stir bar.[1]

-

Perform steady-state absorbance measurements before and after the TA experiment to check for photodegradation.[1]

-

-

Pump-Probe Setup:

-

Utilize a femtosecond laser system to generate both the pump and probe pulses.

-

The pump wavelength is chosen to selectively excite the lowest energy absorption band of the dibenzothiophene derivative (e.g., 320 nm).[1]

-

The probe is a broadband white-light continuum generated by focusing a portion of the fundamental laser output into a nonlinear crystal.

-

-

Data Acquisition:

-

The pump pulse excites the sample, creating a population of molecules in the S₁ state.

-

The time-delayed probe pulse passes through the excited volume of the sample and is detected by a spectrometer.

-

The change in absorbance (ΔA) is recorded as a function of wavelength and pump-probe delay time.

-

-

Data Analysis:

-

The raw data is corrected for temporal chirp in the probe pulse.

-

Global and target analysis of the time-resolved spectra is performed to extract the lifetimes of the different excited state species and their corresponding spectral signatures (evolution-associated difference spectra, EADS).[1]

-

Interpreting Transient Absorption Spectra of Dibenzothiophene Derivatives

The transient absorption spectra of dibenzothiophene derivatives typically exhibit several key features:

-

Excited State Absorption (ESA): A positive band corresponding to the absorption of the probe light by the S₁ state. For dibenzothiophene, this often appears in the visible region (e.g., peaking around 628 nm).[3][4]

-

Triplet-Triplet Absorption (TTA): As the S₁ state decays and the T₁ state is populated, a new positive band emerges, corresponding to the absorption of the T₁ state. For dibenzothiophene, this is often observed in the near-UV region (e.g., at 391 nm).[3][4]

-

Isosbestic Point: A wavelength at which the molar absorptivity of the S₁ and T₁ states are equal. The presence of a clear isosbestic point (e.g., around 480 nm for DBT) is a strong indicator of a clean, state-to-state conversion from the singlet to the triplet manifold.[3][4]

The decay of the ESA signal and the concomitant rise of the TTA signal directly map the intersystem crossing process, allowing for the determination of the ISC lifetime.[3]

Structural Modifications to Tune Triplet State Properties

The photophysical properties of the dibenzothiophene core can be rationally tuned through the introduction of various substituents. These modifications can influence the energy levels of the singlet and triplet states, the rate of intersystem crossing, and the triplet state lifetime.

The Heavy-Atom Effect Revisited: Halogenation

The introduction of heavy atoms, such as bromine or iodine, onto the dibenzothiophene scaffold can further enhance the rate of intersystem crossing.[10][11] This is a well-established strategy for increasing triplet quantum yields in organic molecules.[12] Studies on halogen-substituted dibenzothiophene oxides have shown that the quantum yields for deoxygenation, a process that proceeds through the triplet state, are higher for iodo-, bromo-, and chloro-substituted derivatives compared to the parent molecule.[10][11] This is consistent with a heavy-atom-assisted intersystem crossing mechanism.

Extending Conjugation and Modifying Energy Levels

Attaching aromatic moieties, such as carbazole, to the dibenzothiophene core can significantly impact the triplet state dynamics. For example, in 2,8-bis(9H-carbazol-9-yl)dibenzothiophene (DBT-2Cz), the triplet state lifetime is significantly longer (6.4 µs) compared to unsubstituted dibenzothiophene (2.7 µs).[3][4] This is attributed to a different ISC pathway, where the initial transition is to a higher triplet state (T₂) followed by internal conversion to the lowest triplet state (T₁).[3][4] This highlights how strategic derivatization can be used to prolong the triplet state lifetime for applications requiring sustained triplet activity.

Applications and Future Outlook

The efficient generation of long-lived triplet states in dibenzothiophene derivatives underpins their utility in a wide range of applications:

-

Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene-based materials are used as host materials for phosphorescent emitters in OLEDs, where their high triplet energy levels facilitate efficient energy transfer to the phosphorescent guest.[13]

-

Photocatalysis: The long-lived triplet state can act as a potent photosensitizer, initiating chemical reactions through energy or electron transfer. This has been explored in areas such as the photooxidation of sulfides.[14][15]

-

Photodynamic Therapy (PDT): As efficient triplet sensitizers, dibenzothiophene derivatives can generate singlet oxygen, a highly reactive species that can induce cell death in cancerous tissues.

The continued exploration of novel dibenzothiophene derivatives, guided by a deep understanding of their triplet state dynamics, will undoubtedly lead to the development of next-generation organic materials with enhanced performance and novel functionalities. The combination of advanced spectroscopic techniques and quantum chemical calculations will be instrumental in unraveling the intricate details of their photophysical behavior and in guiding the rational design of new molecular architectures.

Data Summary

| Derivative | ISC Lifetime (ps) | Triplet State Lifetime (µs) | Triplet Quantum Yield (%) | Reference |

| Dibenzothiophene (DBT) | 820 - 958.1 | 2.7 | ~98 | [1][3][7] |

| 4-Methyldibenzothiophene (4MDBT) | 900 ± 30 | - | ~98 | [1] |

| 4,6-Dimethyldibenzothiophene (46DMDBT) | 820 ± 50 | - | ~98 | [1] |

| This compound (DBT-2Cz) | ~1000 (1 ns) | 6.4 | - | [3][4] |

Visualizations

Caption: Jablonski diagram illustrating the key photophysical processes in a molecule, including absorption, fluorescence, intersystem crossing, and phosphorescence.

Caption: Simplified workflow of a femtosecond transient absorption (TA) spectroscopy experiment for studying triplet state dynamics.

References

-

Nag, M., & Jenks, W. S. (2004). Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides. The Journal of Organic Chemistry, 69(24), 8177–8182. [Link]

-

Excited State Dynamics of Dibenzothiophene Derivatives. (2023). ChemRxiv. [Link]

-

Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. (2025). Optica Publishing Group. [Link]

-

Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. (2025). PubMed. [Link]

-

Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. (2024). MDPI. [Link]

-

Excited State Dynamics of Dibenzothiophene Derivatives. (2023). ACS Publications. [Link]

-

Photochemistry and Photophysics of Halogen-Substituted Dibenzothiophene Oxides. (2004). Iowa State University Digital Repository. [Link]

-

Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy. (2025). ResearchGate. [Link]

-

Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. (2024). ResearchGate. [Link]

-

Chalcogen atom effect on the intersystem crossing kinetic constant of oxygen- and sulfur disubstituted heteroporphyrins. (2022). ResearchGate. [Link]

-

Unraveling the mechanisms of triplet state formation in a heavy-atom free photosensitizer. (n.d.). arXiv. [Link]

-

Heavy-atom effect on optically excited triplet state kinetics. (2017). PLOS ONE. [Link]

-

Transient absorption spectra of CDTBT in different solvents, recorded... (n.d.). ResearchGate. [Link]

-

Visible photooxidation of dibenzothiophenes sensitized by 2-(4-methoxyphenyl)-4, 6-diphenylpyrylium: an electron transfer mechanism without involvement of superoxide. (2006). PubMed. [Link]

-

Visible Photooxidation of Dibenzothiophenes Sensitized by 2-(4-Methoxyphenyl)-4, 6-diphenylpyrylium: An Electron Transfer Mechanism without Involvement of Superoxide. (2006). Sci-Hub. [Link]

-

Enhanced intersystem crossing rate in polymethine-like molecules: sulfur-containing squaraines versus oxygen-containing analogues. (2013). PubMed. [Link]

-

DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizers: From Fundamental Mechanics to Rational Design. (n.d.). PDXScholar. [Link]

-

Transient absorption spectra of a CDTBT thin film, recorded at various... (n.d.). ResearchGate. [Link]

-

Understanding and Controlling Intersystem Crossing in Molecules. (2022). ResearchGate. [Link]

-

Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. (2011). Indian Academy of Sciences. [Link]

-

Sulfur-Bridged Terthiophene Dimers: How Sulfur Oxidation State Controls Interchromophore Electronic Coupling. (2015). UBC Chemistry. [Link]

-

Photocatalysis oxidative desulfurization of dibenzothiophene in extremely deep liquid fuels on the Z-scheme catalyst ZnO–CuInS2–ZnS intelligently integrated with carbon quantum dots: performance, mechanism, and stability. (n.d.). RSC Publishing. [Link]

-

Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3',5'. (2024). Semantic Scholar. [Link]

-

Intersystem crossing. (n.d.). Wikipedia. [Link]

-

Dibenzothiophene derivatives as new prototype semiconductors for organic field-effect transistors. (2007). Journal of Materials Chemistry. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. OPG [opg.optica.org]

- 4. Real-time revealing of triplet state evolution in dibenzothiophene derivatives using ultrafast spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the mechanisms of triplet state formation in a heavy-atom free photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Heavy-atom effect on optically excited triplet state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [dr.lib.iastate.edu]

- 12. mdpi.com [mdpi.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Visible photooxidation of dibenzothiophenes sensitized by 2-(4-methoxyphenyl)-4, 6-diphenylpyrylium: an electron transfer mechanism without involvement of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Visible Photooxidation of Dibenzothiophenes Sensitized by 2-(4-Methoxyphenyl)-4, 6-diphenylpyrylium: An Electron Transfer Mechanism without Involvement of Superoxide / The Journal of Physical Chemistry B, 2006 [sci-hub.box]

Understanding the electronic structure of carbazole-dibenzothiophene compounds

An In-Depth Technical Guide to the Electronic Structure of Carbazole-Dibenzothiophene Compounds

Abstract

Carbazole-dibenzothiophene (Cz-DBT) derivatives have emerged as a cornerstone in the development of high-performance organic electronic materials. Their unique molecular architecture, which combines the electron-donating, hole-transporting nature of carbazole with the electron-withdrawing character of dibenzothiophene, gives rise to a versatile electronic structure. This guide provides a comprehensive exploration of the electronic properties of Cz-DBT compounds, intended for researchers, scientists, and professionals in materials science and drug development. We will delve into the theoretical underpinnings of their function, detail robust experimental protocols for their characterization, and synthesize this knowledge to establish clear structure-property relationships that govern their application, particularly in next-generation Organic Light-Emitting Diodes (OLEDs).

Introduction: The Donor-Acceptor Paradigm

In the field of organic electronics, the design of materials with precisely controlled electronic properties is paramount. Carbazole and its derivatives are renowned for their excellent hole transport capabilities, high chemical and thermal stability, and a tunable electronic structure.[1] Dibenzothiophene (DBT), an aromatic heterocyclic compound, is frequently utilized as a core molecule to modulate luminescence properties.[2][3]

The strategic combination of a carbazole (donor) unit with a dibenzothiophene (acceptor) unit within a single molecule creates a powerful donor-acceptor (D-A) system. This architecture is fundamental to achieving desirable functionalities, such as thermally activated delayed fluorescence (TADF) and efficient phosphorescence hosting in OLEDs.[4][5] The electronic structure of these D-A compounds is characterized by an intramolecular charge-transfer (ICT) nature, where the highest occupied molecular orbital (HOMO) is primarily localized on the electron-donating carbazole moiety, and the lowest unoccupied molecular orbital (LUMO) resides on the electron-withdrawing dibenzothiophene moiety.[6] This spatial separation of frontier molecular orbitals is the key determinant of their photophysical and electrochemical behavior.

This guide will provide a holistic view of these materials, bridging the gap between theoretical prediction and experimental validation to provide actionable insights for material design and application.

Theoretical Modeling: Predicting Electronic Behavior

Before embarking on costly and time-consuming synthesis, computational analysis provides invaluable foresight into the potential properties of a target molecule. Density Functional Theory (DFT) has become an indispensable tool for scrutinizing the electronic structure and stability of Cz-DBT derivatives.[7][8]

Causality of Computational Choice: DFT is chosen for its balance of computational cost and accuracy in predicting the electronic properties of organic molecules. It allows for the calculation of key parameters that guide synthetic efforts and the interpretation of experimental results.

Key DFT-Derived Parameters:

-

Frontier Molecular Orbital (HOMO/LUMO) Energies: These calculations predict the energy levels of the HOMO and LUMO, which are crucial for charge injection and transport in devices. DFT calculations confirm the spatial localization of the HOMO on the carbazole and the LUMO on the DBT, which is the foundation of their ICT character.[6] The energy gap between these orbitals is also a primary determinant of the molecule's absorption and emission characteristics.[9]

-

Bond Dissociation Energies (BDE): Material stability and device lifetime are critical concerns. DFT can calculate the energy required to break specific bonds, such as the C-N linkage between the carbazole and dibenzothiophene units. Studies have shown that the C-N bond dissociation energy is highly dependent on the charge state of the molecule, with anionic states sometimes exhibiting low BDEs (~1.6 eV), which has significant implications for the operational stability of blue OLED host materials.[6]

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to model the properties of excited states, predicting vertical excitation energies and spin-orbit coupling constants, which are essential for understanding processes like intersystem crossing (ISC).[10]

Caption: Fundamental electronic structure of a Cz-DBT system.

Synthesis of Carbazole-Dibenzothiophene Derivatives

The ability to synthetically modify Cz-DBT compounds allows for the fine-tuning of their electronic properties. The most common and effective methods for forging the crucial bond between the carbazole and dibenzothiophene units, often via a phenyl spacer, are palladium-catalyzed cross-coupling reactions.

Common Synthetic Routes:

-

Suzuki-Miyaura Coupling: This is a versatile and widely used reaction that couples an organoboron compound (e.g., a boronic acid attached to one moiety) with an organohalide (e.g., a bromo-substituted version of the other moiety) in the presence of a palladium catalyst and a base.[11][12][13]

-

Ullmann Coupling: This reaction, typically involving copper catalysis, is used to form carbon-nitrogen or carbon-carbon bonds, providing an alternative route for linking the carbazole and dibenzothiophene fragments.[12][13]

The choice of reaction depends on the availability of starting materials and the desired final structure. Systematic variations, such as altering the linking positions (e.g., meta vs. para on a phenyl spacer) or changing the carbazole-to-dibenzothiophene ratio, can have a profound impact on material parameters and device performance.[5]

Experimental Characterization: A Self-Validating Workflow

A multi-faceted approach to experimental characterization is necessary to build a complete and validated picture of the electronic structure of Cz-DBT compounds. The workflow is designed such that the results from each technique corroborate and enrich the others, forming a self-validating system.

Caption: Integrated workflow for Cz-DBT material analysis.

Photophysical Characterization: UV-Vis and Photoluminescence Spectroscopy

These techniques probe the interaction of the molecule with light and provide direct insight into the singlet excited states.

-

Underlying Principle: UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light a molecule absorbs to transition from its ground state to an excited state. Photoluminescence (PL) spectroscopy measures the wavelengths of light emitted as the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀).

-

Key Data:

-

Absorption and Emission Maxima (λ_abs, λ_em): These values define the color of the material. For example, DBT-2Cz shows an absorption peak at 340 nm and an emission peak at 400 nm.[2]

-

Optical Bandgap (E_g_opt): Estimated from the onset of the absorption spectrum, it corresponds to the S₀-S₁ energy difference.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima. A significant Stokes shift, as seen in Cz-DBT compounds, indicates a substantial change in geometry between the ground and excited states, which is characteristic of ICT molecules.[2]

-

Experimental Protocol: UV-Vis and Photoluminescence Spectroscopy

-

Sample Preparation: Dissolve a small, precise quantity of the Cz-DBT compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, THF, or DMSO) to a final concentration of approximately 10⁻⁵ M. Ensure the solvent does not absorb in the region of interest.

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

-

Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

-

Photoluminescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the primary absorption maximum (λ_abs) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a range red-shifted from the excitation wavelength (e.g., 350-600 nm) to record the emission spectrum.

-

-

Data Analysis: Identify the λ_abs and λ_em peaks. Calculate the Stokes shift (in nm or eV). Estimate the optical bandgap from the low-energy edge of the absorption spectrum.

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to determine the frontier orbital energy levels (HOMO and LUMO) by measuring the molecule's oxidation and reduction potentials.[14][15]

-

Underlying Principle: A potential is swept across a working electrode submerged in a solution of the sample and an electrolyte. The resulting current is measured. The potential at which the compound is oxidized corresponds to the removal of an electron from the HOMO, and the potential at which it is reduced corresponds to the addition of an electron to the LUMO.

-